molecular formula C20H21F3N2O4 B12631851 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate

1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate

Cat. No.: B12631851
M. Wt: 410.4 g/mol
InChI Key: AHGXFUZCEMYWLX-UHFFFAOYSA-N
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Description

1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate is a chemical compound known for its unique structure and properties. It is a salt form of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine, which is used in various scientific and industrial applications. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a trifluoromethyl group, making it a valuable reactant in the preparation of various pharmaceuticals and chemical intermediates .

Preparation Methods

The synthesis of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate involves several steps:

    Synthetic Routes: The primary synthetic route involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions.

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles like halides, thiols, or amines.

    Common Reagents and Conditions: Typical reagents include halogenating agents, acids, and bases. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include substituted piperazines, ketones, alcohols, and amines

Scientific Research Applications

1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets serotonin receptors and calcium channels, modulating their activity.

    Pathways Involved: It influences neurotransmitter release and ion channel function, leading to various physiological effects. .

Comparison with Similar Compounds

1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate can be compared with other similar compounds:

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for research and development.

Properties

Molecular Formula

C20H21F3N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

oxalic acid;1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C18H19F3N2.C2H2O4/c19-18(20,21)16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)23-12-10-22-11-13-23;3-1(4)2(5)6/h1-9,17,22H,10-13H2;(H,3,4)(H,5,6)

InChI Key

AHGXFUZCEMYWLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F.C(=O)(C(=O)O)O

Origin of Product

United States

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